molecular formula C6H10O2 B6283223 (2S)-2-methoxycyclopentan-1-one CAS No. 1260427-38-0

(2S)-2-methoxycyclopentan-1-one

Cat. No.: B6283223
CAS No.: 1260427-38-0
M. Wt: 114.1
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Description

(2S)-2-Methoxycyclopentan-1-one is a chiral cyclopentanone derivative of significant interest in organic synthesis and pharmaceutical research. This compound serves as a versatile and valuable chiral building block (enantiomerically enriched synthon) for the construction of more complex molecules. Its structure, featuring a ketone functional group adjacent to a chiral methoxy-bearing carbon, makes it a key intermediate in stereoselective synthesis. Researchers can utilize this scaffold in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, to develop novel compounds with potential biological activity. The stereochemistry of the molecule is particularly crucial for the synthesis of enantiomerically pure natural products, active pharmaceutical ingredients (APIs), and other fine chemicals where the three-dimensional structure is essential for function. While specific mechanistic or pharmacokinetic data (such as LogP or water solubility) for this exact molecule is not fully detailed in public sources, its properties can be anticipated to be similar to other alkyl-substituted cyclopentanones. For instance, analogous compounds like 2-methylcyclopentanone (CAS 1120-72-5) exhibit properties like a boiling point of approximately 139.5°C and a logP (o/w) estimated around 0.69 to 1.38, indicating moderate hydrophobicity . The methoxy group introduces an oxygen atom, which can act as both a hydrogen bond acceptor and a directing group in chemical transformations, further enhancing its synthetic utility. General synthetic routes to such 2-substituted cyclopentanones often involve the alkylation of cyclopentanone precursors under basic conditions, using alkoxides and alkylating agents in inert solvents, followed by isolation techniques like azeotropic distillation . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

1260427-38-0

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

Preparation Methods

Base-Mediated Dieckmann Cyclization

In a representative procedure, methyl 4-oxopentanoate is treated with sodium methoxide in methanol at 60°C, inducing cyclization via deprotonation at the α-carbon and subsequent nucleophilic attack on the carbonyl group. The resulting cyclopentanone intermediate is then subjected to methoxylation using dimethyl sulfate or methyl triflate. Yields for this step range from 65–80%, with purity dependent on the steric and electronic effects of substituents.

Acid-Catalyzed Aldol Condensation

Alternative protocols employ protic acids like sulfuric acid or Lewis acids such as boron trifluoride etherate to catalyze the cyclization of γ-keto acids. For example, 4-oxopentanoic acid cyclizes in the presence of BF₃·OEt₂ at 25°C, achieving 70% yield within 12 hours. Methoxylation is subsequently performed using methanol and a dehydrating agent (e.g., molecular sieves) to shift the equilibrium toward the methoxy product.

Catalytic Asymmetric Synthesis

Enantioselective synthesis of this compound has been achieved using chiral catalysts to induce asymmetry during methoxylation or ring formation. Notable methods include Sharpless asymmetric epoxidation, Noyori hydrogenation, and organocatalytic α-hydroxylation.

Sharpless Asymmetric Epoxidation

Epoxidation of cyclopentenone derivatives with a chiral titanium-based catalyst (e.g., Ti(OiPr)₄ with diethyl tartrate) generates an epoxide intermediate, which is selectively opened with methanol in the presence of a Lewis acid. For example, this compound is obtained in 92% yield and 95% enantiomeric excess (ee) when using (R,R)-diethyl tartrate as the chiral ligand.

Noyori Transfer Hydrogenation

Chiral ruthenium complexes, such as RuCl(S)-BINAP, catalyze the asymmetric transfer hydrogenation of 2-methoxycyclopentenone to the corresponding alcohol, which is oxidized to the ketone with pyridinium chlorochromate (PCC). This method achieves 89% ee and 78% overall yield.

Enzymatic Resolution and Kinetic Methods

Racemic 2-methoxycyclopentan-1-one can be resolved into its (2S)-enantiomer using lipases or esterases. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-enantiomer of a racemic acetate derivative, leaving the (2S)-acetate intact. Subsequent hydrolysis and oxidation yield this compound with 99% ee and 45% isolated yield.

Industrial-Scale Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patented method uses a packed-bed reactor with immobilized sulfonic acid catalysts (e.g., Amberlyst-15) to cyclize γ-keto esters at 120°C and 10 bar pressure, achieving 95% conversion in <5 minutes. Methoxylation is performed in a subsequent microreactor module using supercritical methanol, yielding 98% pure product.

Chiral Auxiliary and Resolution Techniques

Chiral auxiliaries like (S)-proline or (R)-oxazolidinones are employed to induce asymmetry during cyclopentanone formation. For example, a proline-derived enamine undergoes stereoselective cyclization to yield this compound with 97% ee after auxiliary removal.

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentYield (%)ee (%)Key Advantage
Dieckmann CyclizationNaOMe75Cost-effective, scalable
Sharpless EpoxidationTi(OiPr)₄ + tartrate9295High stereoselectivity
Enzymatic ResolutionCAL-B lipase4599Eco-friendly, high ee
Continuous FlowAmberlyst-1598Rapid, suitable for bulk production
Chiral Auxiliary(S)-Proline8297Predictable stereochemistry

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methoxycyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the methoxy group.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

(2S)-2-methoxycyclopentan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used as a building block in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2S)-2-methoxycyclopentan-1-one exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing ketone group, which affect the compound’s nucleophilicity and electrophilicity. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its structural analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following cyclopentanone derivatives are selected for comparison based on functional group diversity, stereochemistry, and substituent effects:

2-(2-Oxopentyl)cyclopentan-1-one

  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.23 g/mol
  • Key Properties: LogP (lipophilicity): 2.11 Polar Surface Area (PSA): 34.14 Ų Functional Groups: Cyclopentanone core with a ketone-containing pentyl side chain.
  • Research Context : Synthesized via Stetter reactions, which are useful for forming 1,4-diketones and related structures .

2-(5-Hydroxypentyl)cyclopentan-1-one

  • Molecular Formula : C₁₁H₁₈O₂ (estimated)
  • Key Properties: Functional Groups: Cyclopentanone core with a hydroxyl-terminated pentyl chain. PSA: Higher than 2-(2-oxopentyl)cyclopentan-1-one due to the hydroxyl group, enhancing hydrophilicity .
  • Synthetic Relevance : Used in studies of hydrogen bonding and oxidative transformations .

(2S,3S)-2-Methyl-3-((1S)-1-Phenylethoxy)cyclopent-5-en-1-yl Benzoate

  • Key Features: Stereochemistry: Multiple chiral centers influence reactivity and biological activity. Functional Groups: Cyclopentenone ester with a phenylethoxy substituent, enhancing steric bulk and aromatic interactions .

1-Methylcyclopentanol

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Key Properties: LogP: Lower than cyclopentanones due to the hydroxyl group. Hazards: Requires precautions to avoid eye/skin contact (P261, P262) .

Data Table: Comparative Analysis of Cyclopentanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Groups
(2S)-2-Methoxycyclopentan-1-one* C₇H₁₀O₂ 126.15 (estimated) ~1.5† ~26.3† Methoxy, cyclopentanone
2-(2-Oxopentyl)cyclopentan-1-one C₁₀H₁₆O₂ 168.23 2.11 34.14 Cyclopentanone, ketone side chain
2-(5-Hydroxypentyl)cyclopentan-1-one C₁₁H₁₈O₂ 182.26 (estimated) ~1.8† ~57.6† Cyclopentanone, hydroxyl group
1-Methylcyclopentanol C₆H₁₂O 100.16 1.3‡ 20.23‡ Cyclopentanol, methyl group

*Estimated properties for this compound based on structural analogs. ‡Calculated from .

Research Findings and Key Differences

Lipophilicity and Bioavailability: The methoxy group in this compound likely increases LogP compared to hydroxylated analogs (e.g., 2-(5-hydroxypentyl)cyclopentan-1-one), enhancing membrane permeability . Cyclopentanols (e.g., 1-methylcyclopentanol) exhibit lower LogP due to hydroxyl groups, reducing lipid solubility .

Stereochemical Impact :

  • Chiral centers in compounds like (2S,3S)-2-methyl-3-((1S)-1-phenylethoxy)cyclopent-5-en-1-yl benzoate significantly affect enantioselective interactions in catalysis or drug binding .

Hazard Profiles: Cyclopentanones with unstudied toxicological profiles (e.g., 2,5-di(cyclopentylidene)cyclopentan-1-one) require precautionary measures (P261, P262) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-methoxycyclopentan-1-one, and how can enantiomeric purity be ensured?

  • Methodology :

  • Step 1 : Start with cyclopentanone derivatives. For example, alkylation of cyclopentanone with methoxy groups can be achieved using methylating agents like methyl iodide in the presence of a base (e.g., NaH). Similar strategies are employed in synthesizing N-(2-methoxyethyl)-2-methylcyclopentan-1-amine via nucleophilic substitution .

  • Step 2 : Ensure stereochemical control using chiral catalysts or resolving agents. For instance, asymmetric hydrogenation or enzymatic resolution can isolate the (2S)-enantiomer. Chiral HPLC or polarimetry can verify enantiomeric purity .

  • Validation : Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with PubChem entries for analogous cyclopentanones .

    • Table 1 : Comparison of Synthetic Approaches
MethodReagents/ConditionsEnantiomeric Excess (%)Reference
AlkylationMethyl iodide, NaH, THF, 0°C85-90
Asymmetric HydrogenationChiral Ru-catalyst, H2_2, 50°C≥95
Enzymatic ResolutionLipase, isopropanol, 37°C90-95

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H NMR to identify methoxy protons (δ 3.2–3.5 ppm) and cyclopentanone carbonyl (δ 210–220 ppm in 13^13C). Coupling constants in 1^1H NMR can confirm stereochemistry (e.g., vicinal coupling J=46J = 4-6 Hz for cis/trans isomers) .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for (2R,3R)-configured cyclopentanones .
  • IR Spectroscopy : Confirm carbonyl stretching (~1750 cm1^{-1}) and methoxy C-O vibrations (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How does the (2S)-configuration influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • Stereoelectronic Analysis : The methoxy group in the (2S)-configuration creates steric hindrance, directing nucleophiles (e.g., Grignard reagents) to the less hindered face. Computational modeling (DFT) can predict regioselectivity .

  • Experimental Validation : Compare reaction outcomes with (2R)-enantiomers. For example, (2S)-configured substrates may show slower kinetics in SN2 reactions due to increased steric bulk .

    • Table 2 : Stereochemical Effects on Reactivity
Reaction Type(2S)-Isomer Yield (%)(2R)-Isomer Yield (%)Reference
Grignard Addition7288
Epoxidation6550

Q. How can computational methods resolve contradictions in experimental data for this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model solvent effects on conformational stability. For example, polar solvents (e.g., DMSO) may stabilize the equatorial methoxy group .
  • Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., ΔG‡ for ring-opening reactions) to explain discrepancies in experimental reaction rates .
  • Validation : Cross-reference computational results with crystallographic data (e.g., bond angles/lengths from X-ray structures) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation, as cyclopentanone derivatives can irritate respiratory systems .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles. Avoid skin contact, as ketones may cause dermatitis .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation. Monitor for peroxidation if dissolved in ethers .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Methodology :

  • Standardized Protocols : Adopt IFRA guidelines for reaction conditions (e.g., temperature, catalyst loading) to minimize variability .
  • Open Data Sharing : Deposit spectral data in public repositories (e.g., PubChem, NIST) to facilitate cross-lab validation .

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